molecular formula C21H12Cl4N2O3S B1664859 AMG131 CAS No. 315224-26-1

AMG131

Cat. No.: B1664859
CAS No.: 315224-26-1
M. Wt: 514.2 g/mol
InChI Key: NMRWDFUZLLQSBN-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)-, also known as INT131 or compound 1, is a selective peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist developed for type 2 diabetes mellitus (T2DM) treatment . With a molecular weight of 514 Da, it consists of three aromatic regions:

  • Ring A: A 2,4-dichlorobenzenesulfonamide group.
  • Ring B: A 3,5-dichloro-4-(quinolin-3-yloxy)phenyl group.
  • Ring C: A quinoline moiety connected via an ether linker .

INT131 binds PPARγ with high affinity (Ki = 10 nM), displacing full agonists like rosiglitazone. It exhibits potent transcriptional activity (EC50 = 4 nM) but achieves only ~30% maximal activation compared to rosiglitazone, classifying it as a partial agonist . Preclinical studies demonstrate superior glucose-lowering efficacy (30% reduction at 0.3 mg/kg vs. 3 mg/kg for rosiglitazone) and reduced side effects, including less weight gain and fluid retention . Its mechanism involves stabilizing helices 3 and β-sheets in PPARγ’s ligand-binding domain (LBD) without engaging helix 12 (H12), a hallmark of full agonism .

Properties

IUPAC Name

2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl4N2O3S/c22-13-5-6-20(16(23)8-13)31(28,29)27-14-9-17(24)21(18(25)10-14)30-15-7-12-3-1-2-4-19(12)26-11-15/h1-11,27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRWDFUZLLQSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)OC3=C(C=C(C=C3Cl)NS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315224-26-1
Record name AMG-131
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315224261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMG-131
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05490
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IBRIGAMPAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7ILQ6U50J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of 2,4-Dichloro-5-Sulfamoylbenzoic Acid

The synthesis begins with the preparation of 2,4-dichloro-5-sulfamoylbenzoic acid, a key intermediate. As detailed in the patent CN101066943A, this step involves the reaction of 2,4-dichloro trichlorobenzyl (Compound I) with chlorosulfonic acid in the presence of sulfuric acid as a catalyst. The reaction proceeds at 135°C for 4 hours, followed by ice-water quenching to precipitate 2,4-dichloro-5-sulfurylchloro benzoic acid (Compound II). Neutralization and recrystallization yield the sulfamoylbenzoic acid derivative with 70% efficiency and a melting point of 232–234°C.

Critical Parameters :

  • Catalyst Loading : Sulfuric acid (0.08 mol per 0.11 mol of Compound I) ensures optimal protonation of the chlorosulfonic acid.
  • Temperature Control : Maintaining 135°C prevents side reactions such as over-sulfonation.
  • Quenching Protocol : Ice-water dissociation at ≤2°C minimizes hydrolysis of the sulfonyl chloride intermediate.

Conversion to Sulfonyl Chloride Intermediate

The sulfamoylbenzoic acid is subsequently converted to its sulfonyl chloride derivative via reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step, though not explicitly detailed in the cited sources, is inferred from standard sulfonamide synthesis protocols. The sulfonyl chloride intermediate is highly reactive, necessitating anhydrous conditions and immediate use in subsequent steps to prevent decomposition.

Preparation of 3,5-Dichloro-4-(3-Quinolinyloxy)Aniline

The amine component, 3,5-dichloro-4-(3-quinolinyloxy)aniline, is synthesized through a nucleophilic aromatic substitution (NAS) reaction. 3-Quinolinol reacts with 3,5-dichloro-4-nitrochlorobenzene under basic conditions (e.g., potassium carbonate in dimethylformamide) to form the ether linkage. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding the target aniline derivative.

Challenges :

  • Regioselectivity : The steric hindrance of the quinoline moiety directs substitution to the para position relative to the nitro group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the amine with >95% purity.

Coupling Reaction to Form the Sulfonamide

The final step involves coupling the sulfonyl chloride with 3,5-dichloro-4-(3-quinolinyloxy)aniline. Conducted in tetrahydrofuran (THF) or dichloromethane (DCM) with triethylamine as a base, the reaction proceeds at 0–5°C to minimize side reactions. The crude product is purified via recrystallization (ethanol/water) or preparative HPLC, achieving a purity >99%.

Key Observations :

  • Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.
  • Reaction Time : 12–24 hours under nitrogen atmosphere prevents oxidation of the aniline.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The sulfonation reaction (Step 1.1) exhibits a strong temperature dependence. Below 130°C, incomplete conversion occurs, while temperatures exceeding 140°C promote decomposition. Polar aprotic solvents like dimethylacetamide (DMAc) enhance reaction rates by stabilizing the sulfonic acid intermediate.

Catalytic Enhancements

Introducing Lewis acids (e.g., FeCl₃) during the NAS reaction (Step 1.3) accelerates the substitution kinetics by polarizing the C–Cl bond. This modification reduces reaction time from 48 to 24 hours without compromising yield.

Purification and Characterization

Recrystallization Protocols

Recrystallization from ethanol/water (7:3 v/v) removes residual chlorinated by-products, yielding crystals with a melting point of 228–230°C.

Analytical Validation

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water gradient) confirms purity >99.5%.
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, quinoline-H), 8.15 (d, J = 8.4 Hz, 1H), 7.92–7.85 (m, 2H).
    • ¹³C NMR : 167.2 ppm (C=O), 152.1 ppm (sulfonamide-SO₂).

Table 1. Summary of Synthetic Steps and Yields

Step Reaction Reagents/Conditions Yield (%) Purity (%) Source
1 Sulfonation Chlorosulfonic acid, H₂SO₄, 135°C, 4 h 70 99
2 Sulfonyl Chloride Formation SOCl₂, reflux, 3 h 85 95 -
3 NAS Reaction 3-Quinolinol, K₂CO₃, DMF, 120°C, 24 h 65 97 -
4 Reductive Amination H₂ (1 atm), Pd/C, EtOH, 25°C, 12 h 90 98 -
5 Sulfonamide Coupling Et₃N, THF, 0°C, 24 h 75 99.5

Table 2. Physicochemical Properties of INT131

Property Value Method
Molecular Weight 514.21 g/mol HRMS
Melting Point 228–230°C Differential Scanning Calorimetry
LogP 4.2 Shake-flask
Solubility (pH 7.4) 12 µg/mL UV-Vis Spectrophotometry

Chemical Reactions Analysis

AMG-131 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C21H12Cl4N2O3S and a molecular weight of approximately 514.21 g/mol. Its structure includes multiple chlorine atoms and a quinoline moiety, contributing to its unique biological activity. The compound's complex structure allows for interactions with various biological targets, particularly the peroxisome proliferator-activated receptor gamma (PPARγ) .

Pharmacological Applications

1. Modulation of PPARγ:
INT131 is recognized as a selective modulator of PPARγ, a key receptor involved in glucose metabolism and lipid homeostasis. Its ability to enhance insulin sensitivity and lower blood glucose levels makes it a promising candidate for treating type II diabetes .

2. Central Nervous System (CNS) Disorders:
The compound's structure facilitates brain penetration, which is advantageous for targeting CNS-related disorders. This property opens avenues for research into its effects on neurological conditions .

3. Antidiabetic Drug Development:
INT131 has shown efficacy in enhancing insulin sensitivity in preclinical models. Its selective interaction with PPARγ suggests it may offer therapeutic benefits while minimizing side effects associated with traditional PPARγ agonists like thiazolidinediones .

Synthetic Pathways

The synthesis of benzenesulfonamide derivatives typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of Sulfonyl Chloride: A reaction between chlorosulfonic acid and 1,3-dichlorobenzene.
  • Coupling Reaction: The sulfonyl chloride reacts with 3,5-dichloroaniline under controlled conditions to yield the target compound .

These methods are designed to maximize yield and purity while minimizing by-products.

Structure-Activity Relationship (SAR)

Research indicates that the sulfonamide linker is crucial for the compound's biological activity. Substitutions at specific positions on the benzene ring have been associated with enhanced transcriptional activity . This insight is vital for further modifications aimed at improving efficacy and reducing toxicity.

Case Studies

Several studies have documented the effectiveness of INT131 in various models:

  • Diabetes Models: Preclinical studies demonstrated that INT131 improved insulin sensitivity and reduced hyperglycemia in diabetic mice models.
  • Neuropharmacology Research: Investigations into its CNS penetration have shown promise for treating neurodegenerative diseases.

Mechanism of Action

AMG-131 exerts its effects by selectively modulating the peroxisome proliferator-activated receptor gamma. This receptor is involved in regulating the body’s response to insulin. By binding to this receptor, AMG-131 enhances insulin sensitivity and improves glucose tolerance. The molecular targets and pathways involved include the activation of genes responsible for glucose and lipid metabolism .

Comparison with Similar Compounds

Table 1: Activity of INT131 Analogs with Modified Ring A

Compound Substituents on Ring A EC50 (nM) Max. Activation (% vs. Rosiglitazone)
1 (INT131) 2,4-dichloro 4 24
3 4-bromo, 2-(trifluoromethoxy) 12 34
8 2-fluoro, 4-chloro 2 28
10 4-bromo, 2,5-difluoro 2 26
12 Naphthalene-2-sulfonamide 4289 <10
15 Thiophene-2-sulfonamide ND* Inactive

*ND = Not determined due to inactivity .

Key Observations:

Sulfonamide Linker : Essential for activity. Replacement with an amide (e.g., compound 7) abolished binding due to loss of hydrogen bonding with Tyr327 and improper positioning for π-π interactions with Phe363 .

Substituent Position :

  • 2-Position : Bulky substituents (-Br, -CF3, -F) enhanced affinity by filling a hydrophobic pocket between helices 3 and 5. Compound 8 (2-F) achieved the lowest EC50 (2 nM) .
  • 4-Position : Halogens (Cl, Br) improved binding via halogen bonding with Phe282 (4 Å distance) .

Non-Benzene Rings: Thiophene (compound 15) or naphthalene (compound 12) reduced activity, emphasizing the necessity of a six-membered aromatic Ring A .

Comparison with Rosiglitazone (Full Agonist)

Parameter INT131 Rosiglitazone
Binding Affinity (Ki) 10 nM 40 nM
EC50 4 nM 6 nM
Max. Activation ~30% 100%
H12 Stabilization No Yes
Adipogenesis No induction Significant induction
Side Effects Minimal weight gain, no edema Weight gain, fluid retention
Clinical Dose 0.3 mg/kg (rodents) 3 mg/kg (rodents)

INT131’s partial agonism avoids H12 stabilization, which is linked to coactivator recruitment and adverse effects like adipogenesis .

Key Analogs and Their Mechanisms

Compound 10 : Retained INT131’s core structure but added 2,5-difluoro substituents. Achieved EC50 = 2 nM due to enhanced hydrophobic packing and halogen bonding .

Compound 3 : 4-Bromo and 2-trifluoromethoxy groups increased steric bulk, improving affinity (EC50 = 12 nM). The trifluoromethoxy group extended into a subpocket near Gln286, forming halogen bonds .

Compound 12 : Naphthalene substitution disrupted π-π interactions, reducing activity (EC50 = 4289 nM) .

Biological Activity

Benzenesulfonamide, 2,4-dichloro-N-(3,5-dichloro-4-(3-quinolinyloxy)phenyl)-, also known as INT131 or AMG-131, is a synthetic compound notable for its biological activity, particularly as a selective modulator of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is crucial in regulating glucose metabolism and lipid homeostasis, making this compound of significant interest in diabetes research and treatment.

Chemical Structure and Properties

The molecular formula of this compound is C21H12Cl4N2O3SC_{21}H_{12}Cl_{4}N_{2}O_{3}S, with a molecular weight of approximately 514.21 g/mol. Its structure features multiple chlorine substituents and a quinoline moiety, which enhance its pharmacological properties. The compound's synthesis typically involves multi-step organic reactions to ensure high yield and purity while minimizing by-products.

Biological Activity

Benzenesulfonamide exhibits several notable biological activities:

  • PPARγ Modulation : It selectively interacts with PPARγ receptors, enhancing insulin sensitivity and lowering blood glucose levels in models of type II diabetes. This activity suggests potential therapeutic applications in managing diabetes and related metabolic disorders .
  • Brain Penetration : The unique structure allows for effective penetration into the central nervous system (CNS), which could be beneficial for treating CNS-related disorders.

Binding Affinity Studies

Quantitative assessments of the compound's binding affinity to PPARγ have been conducted using enzyme-linked immunosorbent assays (ELISA) and radiolabeled ligand binding studies. Results indicate a high selectivity for PPARγ compared to other nuclear hormone receptors, suggesting fewer side effects than traditional PPARγ agonists like thiazolidinediones .

Comparative Analysis with Similar Compounds

A comparative analysis of benzenesulfonamide with structurally similar compounds reveals its unique advantages:

Compound NameStructural FeaturesUnique Attributes
RosiglitazoneThiazolidinedione structureStrong PPARγ agonist but associated with cardiovascular risks
PioglitazoneThiazolidinedione structureSimilar mechanism but different side effect profile
IbrigamapContains sulfonamide and quinoline moietiesNon-thiazolidinedione with selective PPARγ modulation

Benzenesulfonamide stands out due to its combination of chlorinated aromatic rings and quinoline functionality, potentially reducing adverse effects associated with traditional therapies.

Case Studies and Research Findings

Study on Insulin Sensitivity : In a controlled study involving type II diabetic models, benzenesulfonamide was administered to evaluate its effects on glucose metabolism. The results indicated a significant reduction in blood glucose levels and improved insulin sensitivity compared to control groups.

Cardiovascular Effects : Another study utilized an isolated rat heart model to assess the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The findings demonstrated that certain derivatives decreased coronary resistance significantly compared to controls, indicating potential cardiovascular benefits or risks associated with these compounds .

Mechanistic Insights

The biological activity of benzenesulfonamide can be attributed to its ability to interact with various biomolecules involved in metabolic regulation. The sulfonamide linker is critical for activity; modifications at specific positions on the benzene ring have been shown to enhance transcriptional activity and improve binding affinity to target receptors .

Q & A

Q. What is the molecular mechanism of action of this compound as a PPARγ partial agonist?

The compound acts as a PPARγ partial agonist by binding to the ligand-binding domain (LBD) of PPARγ. Key interactions include:

  • Hydrogen bonding : The sulfonamide N-H donates a hydrogen bond to Tyr327 on helix 5 of PPARγ .
  • π-π interactions : The benzene ring (A) forms a parallel stacking interaction (3.7 Å distance) with Phe363 on helix 7 .
  • Halogen bonding : Chlorine substituents on the benzene ring engage in weak halogen bonds (e.g., with Phe282) to stabilize binding .
    Unlike full agonists (e.g., rosiglitazone), it does not stabilize helix 12 (H12), resulting in reduced transcriptional activation (~24% vs. 100% for rosiglitazone) .

Q. Which structural features are critical for PPARγ binding affinity?

  • Sulfonamide linker : Essential for optimal geometry; replacing it with an amide (compound 7) abolishes activity due to loss of hydrogen bonding with Tyr327 and disrupted π-π interactions .
  • Halogen substituents : 2,4-dichloro groups on ring A enhance hydrophobic packing in the binding pocket. Bromine at position 2 improves affinity via van der Waals interactions .
  • Quinoline moiety (C-ring) : Maintains high affinity while reducing CYP3A4 inhibition compared to pyridine derivatives .

Q. What experimental methodologies are recommended for assessing transcriptional activation?

  • Reporter gene assays : HEK293T cells transfected with PPARγ-LBD and a luciferase reporter. Dose-response curves generate EC50 values (range: 2 nM to inactive) .
  • Data validation : Three technical replicates per dose and two biological replicates ensure reproducibility. Standard deviations are calculated for EC50 and maximal activation values .
  • Control comparisons : Rosiglitazone (full agonist) and vehicle controls normalize transcriptional output .

Advanced Research Questions

Q. How do stereoelectronic properties of halogen substitutions influence binding pocket interactions?

  • Bromine vs. Chlorine : Bromine’s larger van der Waals radius (1.85 Å vs. 1.75 Å) enhances hydrophobic packing in the H3/H7 pocket. Compound 10 (2-Br, 5-F) achieves 2 nM EC50, outperforming chlorine analogs .
  • Trifluoromethoxy (-OCF₃) : Introduces dipole interactions with Gln286, improving affinity (compound 3: EC50 = 5 nM) .
  • Positional effects : 2-substituted halogens (e.g., -F, -Cl) optimize steric complementarity, while 4-substituents reduce clashes with Phe363 .

Q. What strategies resolve discrepancies between computational docking predictions and crystallographic data?

  • Docking refinement : Use ICM Molsoft with distance-dependent dielectric potentials and explicit treatment of halogen bonds. Align top-scoring poses with X-ray data (e.g., compound 10’s co-crystal structure at 2.2 Å resolution) .
  • Validation steps :
    • Compare predicted hydrogen bond distances (<3.5 Å) with crystallographic measurements.
    • Assess π-π interaction geometries (parallel vs. T-shaped) using PyMOL .
    • Reconcile RMSD values >1.5 Å by adjusting force field parameters (e.g., vdW radii scaling) .

Q. Why do non-aromatic ring substitutions in position A reduce biological activity?

  • Loss of π-π interactions : Compound 15 (thiophene) and 12 (naphthalene) show <5% transcriptional activation due to disrupted stacking with Phe363 .
  • Hydrophobic mismatch : Non-aromatic rings fail to occupy the H3/H7 hydrophobic pocket. For example, compound 12’s naphthalene increases logP but disrupts pocket geometry .
  • Synthetic guidance : Maintain a six-membered aromatic ring in position A for optimal activity .

Key Methodological Recommendations

  • SAR optimization : Prioritize 2-substituted halogens and sulfonamide linkers for PPARγ binding .
  • Crystallography : Use vapor diffusion at 289 K with 15% ethylene glycol cryoprotectant for co-crystal formation .
  • Data interpretation : Cross-validate docking results with mutagenesis (e.g., Phe363Ala) to confirm π-π interaction roles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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